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Abstract

Pradigastat Sodium (formerly LCQ908) is a potent and selective inhibitor of diacylglycerol O-
acyltransferase 1 (DGAT1), a key enzyme in the synthesis of triglycerides.[1][2][3] This
document provides a comprehensive overview of the mechanism of action of Pradigastat, its
effects on triglyceride metabolism, and the experimental evidence supporting its therapeutic
potential, particularly in the context of Familial Chylomicronemia Syndrome (FCS).

Introduction: The Role of DGAT1 in Triglyceride
Synthesis

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes
the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-
CoA.[1] This process is fundamental to the absorption of dietary fats in the small intestine. In
enterocytes, newly absorbed fatty acids and monoacylglycerols are re-esterified to form
triglycerides, which are then packaged into chylomicrons. These lipoprotein particles are
subsequently secreted into the lymphatic system and then enter the bloodstream, delivering
dietary lipids to various tissues.

In conditions of excessive triglyceride synthesis or impaired clearance, such as in Familial
Chylomicronemia Syndrome (FCS), a rare genetic disorder characterized by lipoprotein lipase
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(LPL) deficiency, severe hypertriglyceridemia and chylomicronemia occur.[4] Inhibition of
DGAT1 presents a logical therapeutic strategy to mitigate the overproduction of triglycerides at
the source.

Pradigastat Sodium: Mechanism of Action

Pradigastat Sodium is a selective inhibitor of the DGAT1 enzyme, with an IC50 of 0.157 pM.
[2][3] By blocking the action of DGATL1 in the enterocytes of the small intestine, Pradigastat
directly reduces the synthesis of triglycerides from dietary fats. This leads to a decrease in the
triglyceride content of chylomicrons and a subsequent reduction in their secretion into the
circulation.[1][5] The primary effect of Pradigastat is therefore the blunting of postprandial
hypertriglyceridemia.
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Caption: Pradigastat's Mechanism of Action on Triglyceride Synthesis.
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Clinical Evidence: A Key Study in Familial
Chylomicronemia Syndrome

A pivotal open-label, multi-center clinical trial (NCT01146522) investigated the efficacy, safety,
and tolerability of Pradigastat in patients with FCS.[4][6][7]

Experimental Protocol

The study enrolled six patients with a confirmed diagnosis of FCS.[6][7] The protocol involved a

sequential, dose-escalation design with washout periods.[7]
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Caption: Experimental Workflow of the Pradigastat FCS Clinical Trial.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b610186?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Key assessments included fasting and postprandial triglyceride and apolipoprotein B48
(ApoB48) levels.[7] Fasting triglyceride levels were measured weekly during the treatment
periods.[7]

Efficacy Data

Pradigastat demonstrated a significant, dose-dependent reduction in both fasting and
postprandial triglycerides.

Table 1: Effect of Pradigastat on Fasting Triglyceride Levels[4][6][7]

Mean Reduction from

Dose Duration .
Baseline

20 mg/day 21 days 41%

40 mg/day 21 days 70%

Data presented as percentage reduction in geometric mean fasting triglyceride levels.

The reduction in fasting triglycerides was primarily attributed to a decrease in chylomicron
triglyceride content.[6][7]

Table 2: Effect of Pradigastat on Postprandial Triglycerides (Area Under the Curve 0-9 hours)[4]
[8]

Dose Change in AUC0-9h vs. Baseline
10 mg/day Increased

20 mg/day -37%

40 mg/day -30%

AUCO0-9h: Area under the curve over 9 hours after a low-fat meal tolerance test.

Table 3: Effect of Pradigastat on Fasting Apolipoprotein B48 Levels[4]
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Dose Change vs. 10 mg dose
20 mg/day Significant Decrease (p=0.051)
40 mg/day Significant Decrease (p=0.002)

Safety and Tolerability

In the FCS clinical trial, Pradigastat was generally safe and well-tolerated.[6][7] The most
commonly reported adverse events were mild and transient gastrointestinal issues.[6][7]
However, in broader clinical development for other indications, gastrointestinal side effects
were more pronounced and ultimately led to the discontinuation of its development.[8][9]

Pharmacokinetics

Following oral administration, Pradigastat is absorbed slowly, with a median time to maximum
concentration (Tmax) of approximately 10 hours, and it has a long elimination half-life.[4][10]
Steady-state exposure is typically reached by day 14 of daily dosing.[7] Pradigastat is primarily
metabolized by hepatic glucuronosyl transferase (UGT) enzymes and eliminated through the
feces via the biliary pathway.[11][12]

Conclusion

Pradigastat Sodium, as a selective DGAT1 inhibitor, has demonstrated a clear mechanism of
action in reducing triglyceride synthesis. Clinical data from studies in patients with Familial
Chylomicronemia Syndrome have shown its potent ability to lower both fasting and
postprandial triglyceride levels by inhibiting the production of chylomicrons in the intestine.[4][6]
[7] While its development was halted due to gastrointestinal tolerability issues in broader
patient populations, the data generated from its clinical investigation provide valuable insights
into the therapeutic potential of DGAT1 inhibition for managing severe hypertriglyceridemia.[8]
[9] These findings underscore the importance of the DGAT1 pathway in lipid metabolism and
may inform the development of future therapies for disorders of triglyceride metabolism.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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